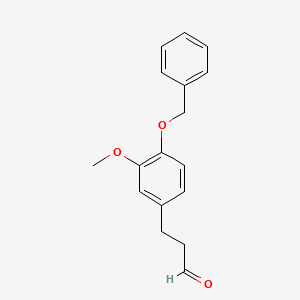
N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. Tetrahydroquinolines are nitrogen-containing heterocycles that are structurally related to quinoline. The presence of a bromine atom at the 7th position and a benzyl group attached to the nitrogen atom distinguishes this compound from other tetrahydroquinolines. These structural features impart unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Bromination: The starting material, 1,2,3,4-tetrahydroquinoline, is brominated at the 7th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform.
N-benzylation: The brominated intermediate is then subjected to N-benzylation. This step involves the reaction of the brominated tetrahydroquinoline with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction Reactions: The compound can undergo reduction to form dihydroquinoline or fully reduced quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or DMF.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution Reactions: Formation of N-benzyl-7-substituted-1,2,3,4-tetrahydroquinoline derivatives.
Oxidation Reactions: Formation of N-benzyl-7-bromoquinoline.
Reduction Reactions: Formation of N-benzyl-7-bromo-1,2-dihydroquinoline or N-benzyl-7-bromoquinoline.
Scientific Research Applications
N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting neurological disorders and inflammation.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate enzymes involved in neurotransmitter metabolism, leading to altered neuronal signaling. Additionally, the bromine atom and benzyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom at the 7th position.
7-bromo-1,2,3,4-tetrahydroquinoline: Lacks the benzyl group attached to the nitrogen atom.
N-methyl-7-bromo-1,2,3,4-tetrahydroquinoline: Contains a methyl group instead of a benzyl group.
Uniqueness
N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the bromine atom at the 7th position and the benzyl group attached to the nitrogen atom. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H16BrN |
|---|---|
Molecular Weight |
302.21 g/mol |
IUPAC Name |
1-benzyl-7-bromo-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H16BrN/c17-15-9-8-14-7-4-10-18(16(14)11-15)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2 |
InChI Key |
HYFJSTKBJCJCFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)N(C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![13-[3-(Benzenesulfonyl)propyl]-1-oxacyclotridecan-2-one](/img/structure/B8510756.png)
![1-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclobutanecarbonitrile](/img/structure/B8510764.png)

![4-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]phenoxy}pent-1-en-3-one](/img/structure/B8510786.png)
![2-[2-(3-Methylphenyl)ethyl]benzoic acid](/img/structure/B8510795.png)



![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8510816.png)


![Benzoic acid,4-[(4-aminophenyl)thio]-3-(aminosulfonyl)-5-[(cyclopropylmethyl)amino]-](/img/structure/B8510837.png)
![6-chloro-2,3-dihydro-3-oxo-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B8510840.png)

